molecular formula C21H20FN5O2 B2631188 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 2034597-14-1

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2631188
CAS No.: 2034597-14-1
M. Wt: 393.422
InChI Key: MUXWWGORKLSQRQ-UHFFFAOYSA-N
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Description

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of fluorophenyl, hydroxyethyl, indole, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsThe final step involves coupling the triazole derivative with an indole derivative under specific reaction conditions, such as the use of coupling agents like N,N’-Dicyclohexylcarbodiimide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

  • Chemistry

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c22-17-7-3-1-6-16(17)20(28)13-27-12-19(25-26-27)21(29)23-10-9-14-11-24-18-8-4-2-5-15(14)18/h1-8,11-12,20,24,28H,9-10,13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXWWGORKLSQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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